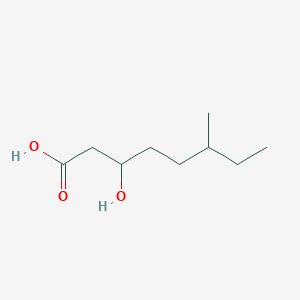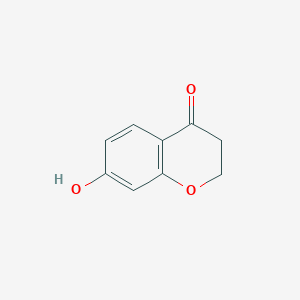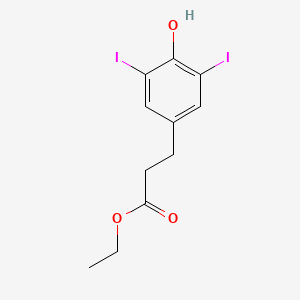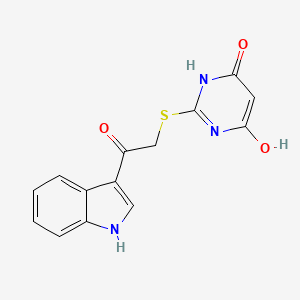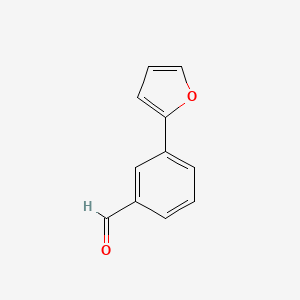
3-(2-Furyl)benzaldehyde
Descripción general
Descripción
3-(2-Furyl)benzaldehyde: is an organic compound with the molecular formula C11H8O2. It consists of a benzene ring substituted with a furyl group and an aldehyde group. This compound is known for its aromatic properties and is used in various chemical syntheses and applications.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target cellular antioxidation components, such as superoxide dismutases and glutathione reductase .
Mode of Action
It’s suggested that benzaldehydes, including 3-(2-furyl)benzaldehyde, disrupt cellular antioxidation, indicating their antifungal activity is through this disruption .
Biochemical Pathways
Related compounds have been found to affect the oxidative stress-response pathway . More research is needed to fully understand the biochemical pathways affected by this compound.
Result of Action
It’s suggested that benzaldehydes, including this compound, disrupt cellular antioxidation . This disruption could potentially lead to the inhibition of fungal growth .
Action Environment
It’s known that the synthesis of similar compounds can be influenced by various reaction parameters
Análisis Bioquímico
Biochemical Properties
It is known that furan derivatives can interact with various enzymes and proteins
Cellular Effects
Benzaldehydes, a class of compounds to which 3-(2-Furyl)benzaldehyde belongs, have been found to disrupt cellular antioxidation systems . This disruption can inhibit microbial growth .
Molecular Mechanism
It is known that the compound can be synthesized from carbohydrate-derived furfurals using various organocatalysts . The olefinic group in this compound can be selectively reduced by catalytic hydrogenation .
Metabolic Pathways
It is known that furan derivatives can be involved in various metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-(2-Furyl)benzaldehyde can be synthesized through several methods. One common method involves the reaction of furan with 3-formylphenylboronic acid . Another method includes the use of manganese triacetate as a catalyst under heating conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The specific industrial methods may vary depending on the manufacturer and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Furyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products:
Oxidation: Formation of 3-(2-Furyl)benzoic acid.
Reduction: Formation of 3-(2-Furyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Furyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used to study its effects on cellular processes and its potential as a bioactive compound. It has been investigated for its antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and pharmaceuticals. It is also used as a building block in the synthesis of more complex chemical compounds .
Comparación Con Compuestos Similares
- 3-(5-Methyl-2-Furyl)benzaldehyde
- 4-(2-Furyl)benzaldehyde
- 2-Chloro-5-(5-Formyl-Furan-2-yl)benzoic Acid Methyl Ester
Comparison: 3-(2-Furyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
3-(furan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAANNDAXIYWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CO2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214801 | |
| Record name | Ketone, 3-furyl phenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85553-52-2, 6453-98-1 | |
| Record name | 3-(2-Furanyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85553-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketone, 3-furyl phenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006453981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, 3-furyl phenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


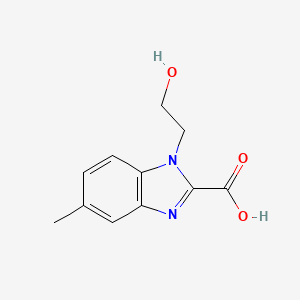
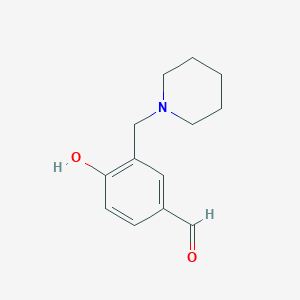
![3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile](/img/structure/B3021511.png)
![2-Hydrazinylthiazolo[5,4-b]pyridine](/img/structure/B3021512.png)
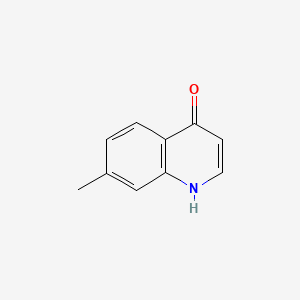
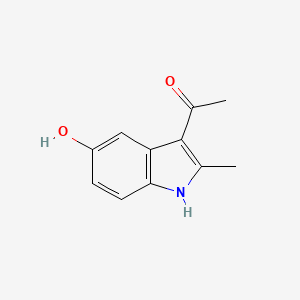
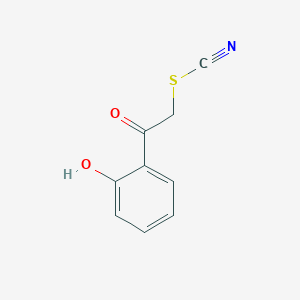
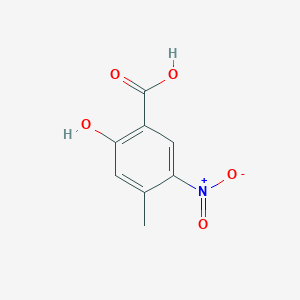
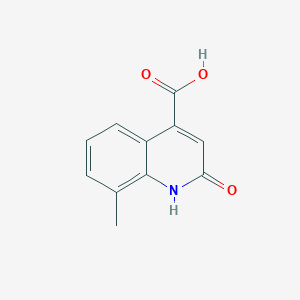
![N-[3-(Hydroxymethyl)Pyridin-2-Yl]-2,2-Dimethylpropanamide](/img/structure/B3021521.png)
